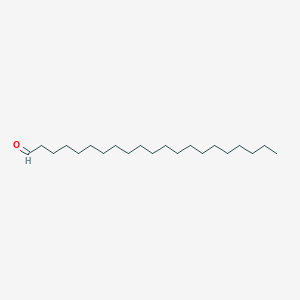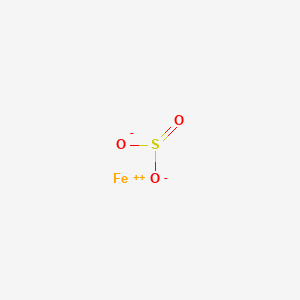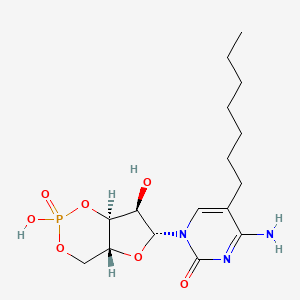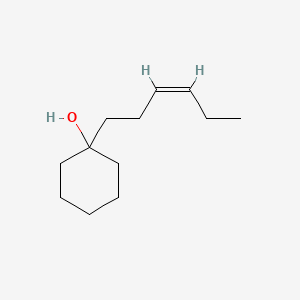
(Z)-1-(3-Hexenyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-(3-Hexenyl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a hexenyl group and a hydroxyl group The (Z) configuration indicates the specific geometric arrangement of the hexenyl group, which is crucial for its chemical properties and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-(3-Hexenyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and (Z)-3-hexen-1-ol.
Grignard Reaction: A Grignard reagent, such as (Z)-3-hexenylmagnesium bromide, is prepared by reacting (Z)-3-hexen-1-ol with magnesium in the presence of anhydrous ether.
Addition Reaction: The Grignard reagent is then added to cyclohexanone under controlled conditions to form the desired product, this compound.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (Z)-1-(3-Hexenyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution reactions.
Major Products:
Oxidation: Cyclohexanone or (Z)-1-(3-Hexenyl)cyclohexanone.
Reduction: (Z)-1-(3-Hexyl)cyclohexane.
Substitution: (Z)-1-(3-Hexenyl)cyclohexyl chloride or (Z)-1-(3-Hexenyl)cyclohexylamine.
Aplicaciones Científicas De Investigación
Chemistry: (Z)-1-(3-Hexenyl)cyclohexan-1-ol is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology: In biological research, this compound can be used to investigate the effects of specific geometric configurations on biological activity. It may serve as a model compound for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to interact with biological targets could lead to the discovery of novel therapeutic agents.
Industry: In the industrial sector, this compound may be used in the production of fragrances, flavors, and other specialty chemicals. Its unique scent profile makes it a valuable ingredient in perfumery.
Mecanismo De Acción
The mechanism of action of (Z)-1-(3-Hexenyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the hexenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
(E)-1-(3-Hexenyl)cyclohexan-1-ol: The (E) isomer has a different geometric configuration, leading to distinct chemical and biological properties.
1-(3-Hexyl)cyclohexan-1-ol: Lacks the double bond in the hexenyl group, resulting in different reactivity and applications.
Cyclohexanol: A simpler compound with only a hydroxyl group, used as a basic building block in organic synthesis.
Uniqueness: (Z)-1-(3-Hexenyl)cyclohexan-1-ol is unique due to its specific (Z) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, biological activity, and sensory characteristics, making it valuable for specialized applications.
Propiedades
Número CAS |
93963-11-2 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
1-[(Z)-hex-3-enyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h3-4,13H,2,5-11H2,1H3/b4-3- |
Clave InChI |
SPUDXAQAHJIHFG-ARJAWSKDSA-N |
SMILES isomérico |
CC/C=C\CCC1(CCCCC1)O |
SMILES canónico |
CCC=CCCC1(CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


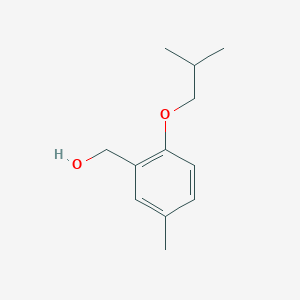
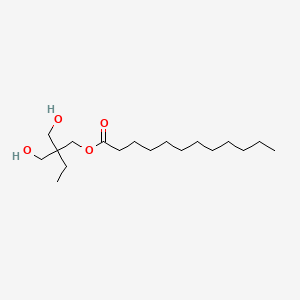
![4,5-Dihydromethylcyclopenta[de]cinnoline](/img/structure/B12653057.png)
![tert-butyl 4-[(4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12653058.png)
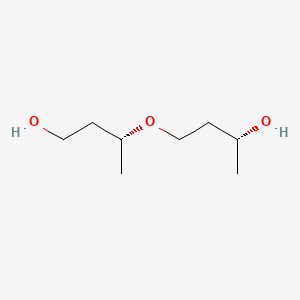
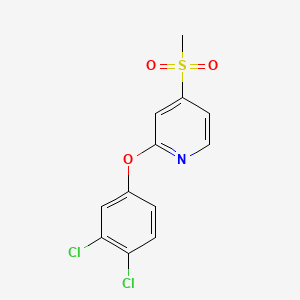
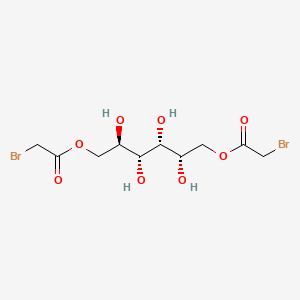
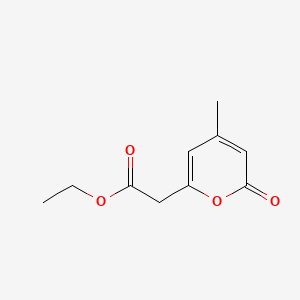
![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12653091.png)
